molecular formula C3H7N3O B2558596 1-Azido-2-methoxyethane CAS No. 80894-21-9; 89485-61-0

1-Azido-2-methoxyethane

Cat. No.: B2558596
CAS No.: 80894-21-9; 89485-61-0
M. Wt: 101.109
InChI Key: MQUOOEBCMHJVBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azido-2-methoxyethane is an organic compound featuring a methoxy group (-OCH₃) and an azide group (-N₃) on adjacent carbon atoms of an ethane backbone. This compound is commercially available as a 50% solution in monoglyme, indicating its use in synthetic chemistry as a reactive intermediate or precursor .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azido-2-methoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O/c1-7-3-2-5-6-4/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUOOEBCMHJVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between 1-Azido-2-methoxyethane and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features
This compound C₃H₇N₃O 101.11 Simplest structure: methoxy and azide groups on ethane backbone.
1-Azido-2-(2-methoxyethoxy)ethane C₅H₁₁N₃O₂ 145.16 Extended chain: additional ethoxy group (-OCH₂CH₂OCH₃) adjacent to azide .
1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane C₇H₁₅N₃O₃ 189.21 Further elongation: two ethoxy groups in the chain .
1-Azido-2-(2-iodoethoxy)ethane C₅H₁₀IN₃O₂ 271.06 Iodo substituent replaces methoxy, enhancing reactivity for nucleophilic substitutions .
Key Observations:
  • Chain Length and Complexity: this compound has the shortest carbon chain, while analogs like 1-Azido-2-(2-methoxyethoxy)ethane (C₅H₁₁N₃O₂) and 1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane (C₇H₁₅N₃O₃) feature progressively longer ethoxy chains.
  • Functional Group Variations : The substitution of methoxy with iodo in 1-Azido-2-(2-iodoethoxy)ethane introduces a halogen, making it a better leaving group for subsequent reactions (e.g., nucleophilic substitutions or cross-couplings) .
This compound:
  • Azide Displacement : Replacing a halogen or tosylate group with sodium azide (NaN₃) on a methoxy-substituted ethane precursor.
Analogs:
  • 1-Azido-2-(2-iodoethoxy)ethane : Synthesized via refluxing 2-(2-azidoethoxy)ethan-1-ol with NaI in acetone, followed by extraction with dichloromethane .
  • 1-Azido-2-(2-methoxyethoxy)ethane : Likely prepared through similar azide displacement reactions on tosylated or iodinated precursors, as seen in related compounds .

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